![molecular formula C18H17Cl2N3OS B313504 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B313504.png)
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group and a hydrazinecarbothioamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone typically involves the condensation of 2,4-dichlorobenzyl alcohol with 4-formylbenzoic acid, followed by the reaction with N-(prop-2-en-1-yl)hydrazinecarbothioamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone shares structural similarities with other hydrazinecarbothioamide derivatives, such as N-(prop-2-en-1-yl)hydrazinecarbothioamide and 2,4-dichlorobenzylidene hydrazinecarbothioamide.
Unique Features: The presence of the dichlorobenzyl group and the specific configuration of the compound confer unique chemical and biological properties, distinguishing it from other similar compounds.
属性
分子式 |
C18H17Cl2N3OS |
|---|---|
分子量 |
394.3 g/mol |
IUPAC 名称 |
1-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-2-9-21-18(25)23-22-11-13-3-7-16(8-4-13)24-12-14-5-6-15(19)10-17(14)20/h2-8,10-11H,1,9,12H2,(H2,21,23,25)/b22-11+ |
InChI 键 |
UHOJKBFVIQRGSJ-SSDVNMTOSA-N |
SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
手性 SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B313421.png)
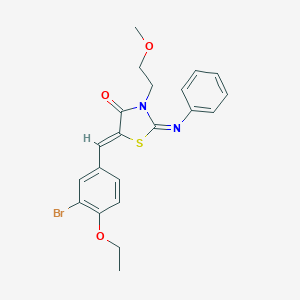
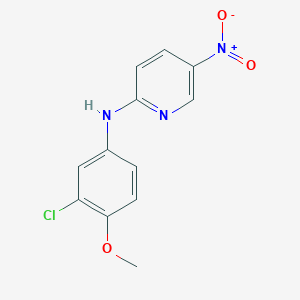
![N-(3,4-dichlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B313426.png)
![4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine](/img/structure/B313430.png)
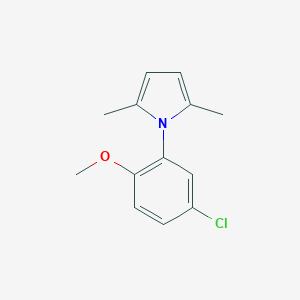
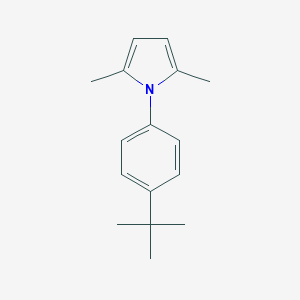
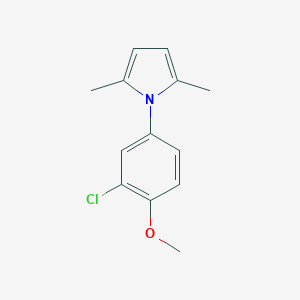
![N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine](/img/structure/B313434.png)
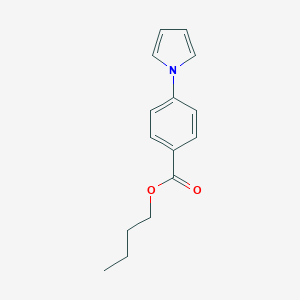
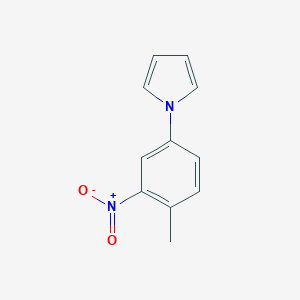
![2-(3-bromophenoxy)-N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B313438.png)
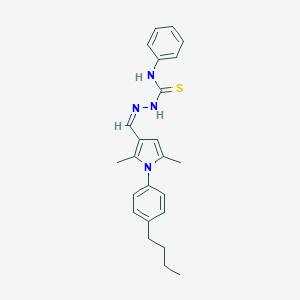
![2-hydroxy-N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B313443.png)
